![molecular formula C8H7Br2NO2 B1487498 Ethyl 5,6-dibromonicotinate CAS No. 1190862-68-0](/img/structure/B1487498.png)
Ethyl 5,6-dibromonicotinate
Overview
Description
Ethyl 5,6-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol .
Synthesis Analysis
The synthesis of Ethyl 5,6-dibromonicotinate involves several steps . In one method, a solution of ethyl-5,6-dibromonicotinate in methanol was heated in a sealed tube at 85 °C for 48 hours . Sodium methoxide was added to the mixture, which was then cooled and the solvent was evaporated under vacuum . The crude residue was taken into water and ethyl acetate, and the layers were separated . The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and filtered . The filtrate was evaporated and the resultant crude product was purified by flash column chromatography .Physical And Chemical Properties Analysis
Ethyl 5,6-dibromonicotinate has a molecular weight of 308.95 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Development of Anti-Inflammatory Agents
Researchers utilize Ethyl 5,6-dibromonicotinate to develop anti-inflammatory agents. The compound can be transformed into nicotinic acid derivatives, which have shown potential in treating inflammatory conditions. This application is significant in the search for new and effective anti-inflammatory medications .
Antimicrobial Research
The brominated compound is also explored for its antimicrobial properties. By modifying the ethyl 5,6-dibromonicotinate molecule, scientists aim to develop new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .
Neurological Disorder Treatments
This compound is instrumental in synthesizing molecules that target neurological disorders. The nicotinic acid moiety, derived from Ethyl 5,6-dibromonicotinate, is a key component in drugs that aim to treat conditions such as Alzheimer’s and Parkinson’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5,6-dibromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZFHUQLVRJVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673264 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dibromonicotinate | |
CAS RN |
1190862-68-0 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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